molecular formula C13H19NO2 B14174864 2-Amino-4-(4-isopropyl-phenyl)-butyric acid CAS No. 1260636-78-9

2-Amino-4-(4-isopropyl-phenyl)-butyric acid

Cat. No.: B14174864
CAS No.: 1260636-78-9
M. Wt: 221.29 g/mol
InChI Key: QXTNPVIJOCZFSN-UHFFFAOYSA-N
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Description

2-Amino-4-(4-isopropylphenyl)butanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the second carbon atom and a 4-isopropylphenyl group attached to the fourth carbon atom of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-(4-isopropylphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4-isopropylbenzylamine with a suitable butanoic acid derivative. The reaction typically requires the use of a strong base, such as sodium hydride, to deprotonate the amine group, followed by the addition of the butanoic acid derivative under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of 2-amino-4-(4-isopropylphenyl)butanoic acid may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(4-isopropylphenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Amino-4-(4-isopropylphenyl)butanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-isopropylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors or other proteins, modulating their activity and influencing biological processes .

Comparison with Similar Compounds

  • 2-Amino-4-(4-methylphenyl)butanoic acid
  • 2-Amino-4-(4-ethylphenyl)butanoic acid
  • 2-Amino-4-(4-tert-butylphenyl)butanoic acid

Comparison: Compared to these similar compounds, 2-amino-4-(4-isopropylphenyl)butanoic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes .

Properties

CAS No.

1260636-78-9

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-amino-4-(4-propan-2-ylphenyl)butanoic acid

InChI

InChI=1S/C13H19NO2/c1-9(2)11-6-3-10(4-7-11)5-8-12(14)13(15)16/h3-4,6-7,9,12H,5,8,14H2,1-2H3,(H,15,16)

InChI Key

QXTNPVIJOCZFSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC(C(=O)O)N

Origin of Product

United States

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